2-[(3-bromo-4-ethoxyphenyl)acetyl]-N-phenylhydrazinecarbothioamide
Description
2-[(3-Bromo-4-ethoxyphenyl)acetyl]-N-phenylhydrazinecarbothioamide is a thiosemicarbazide derivative characterized by a bromo-ethoxy-substituted phenylacetyl group linked to a phenylhydrazinecarbothioamide scaffold. Its structure features intramolecular hydrogen bonds (N–H⋯S and C–H⋯S) and intermolecular interactions that influence its crystallinity and stability . The bromine atom at the 3-position and ethoxy group at the 4-position of the phenyl ring contribute to its electronic and steric properties, distinguishing it from analogues with different substituents or substitution patterns.
Properties
Molecular Formula |
C17H18BrN3O2S |
|---|---|
Molecular Weight |
408.3 g/mol |
IUPAC Name |
1-[[2-(3-bromo-4-ethoxyphenyl)acetyl]amino]-3-phenylthiourea |
InChI |
InChI=1S/C17H18BrN3O2S/c1-2-23-15-9-8-12(10-14(15)18)11-16(22)20-21-17(24)19-13-6-4-3-5-7-13/h3-10H,2,11H2,1H3,(H,20,22)(H2,19,21,24) |
InChI Key |
IYQSSWRKMCKAKO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC(=O)NNC(=S)NC2=CC=CC=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-BROMO-4-ETHOXYPHENYL)-N-[(PHENYLCARBAMOTHIOYL)AMINO]ACETAMIDE typically involves multiple steps, starting from readily available starting materials.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
2-(3-BROMO-4-ETHOXYPHENYL)-N-[(PHENYLCARBAMOTHIOYL)AMINO]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups .
Scientific Research Applications
2-(3-BROMO-4-ETHOXYPHENYL)-N-[(PHENYLCARBAMOTHIOYL)AMINO]ACETAMIDE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-BROMO-4-ETHOXYPHENYL)-N-[(PHENYLCARBAMOTHIOYL)AMINO]ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiosemicarbazide derivatives share a common N-phenylhydrazinecarbothioamide backbone but vary in substituents on the acetyl group. Below is a detailed comparison based on synthesis, physicochemical properties, and bioactivity:
Key Observations:
Substituent Effects on Bioactivity: Halogen Position: Bromine at the 3-position (target compound) vs. For example, 4-chlorophenoxy derivatives exhibit higher antifungal activity due to enhanced lipophilicity . Oxygen-Containing Groups: Ethoxy (target) vs. methoxy () substituents modulate solubility and hydrogen-bonding capacity. Coumarin-linked derivatives () show enhanced anticancer activity due to π-π stacking interactions with DNA .
Synthetic Efficiency: Microwave-assisted synthesis (e.g., ) improves yields (up to 95%) and reduces reaction time compared to conventional reflux methods (typically 70–85% yields) . The target compound’s synthesis likely follows a similar pathway: condensation of 3-bromo-4-ethoxyphenylacetohydrazide with phenyl isothiocyanate under reflux in ethanol .
Crystallographic and Stability Insights :
- Compounds with intramolecular N–H⋯S hydrogen bonds (e.g., target compound and ) exhibit stable dimeric motifs (R2<sup>2</sup>(8) patterns), enhancing thermal stability .
- PIXEL/DFT calculations () reveal that dimerization energies (−32.2 to −4.9 kcal mol⁻¹) correlate with solubility; stronger interactions reduce solubility but improve crystallinity .
Table 2: Bioactivity Comparison
Research Findings and Implications
Antimicrobial Activity: Chlorophenoxy derivatives () show superior antifungal activity compared to brominated analogues, likely due to increased electrophilicity . Morpholine-containing derivatives () exhibit urease inhibition, suggesting the target compound’s ethoxy group may enhance similar activity via hydrophobic interactions .
Structural Stability :
- Centrosymmetric dimers (e.g., ) stabilize crystal lattices but reduce solubility. The target compound’s ethoxy group may improve solubility relative to methoxy analogues .
Synthetic Challenges :
- Bromine’s steric bulk in the target compound may require optimized reaction conditions (e.g., higher temperatures or polar solvents) compared to smaller halogens like chlorine .
Biological Activity
2-[(3-bromo-4-ethoxyphenyl)acetyl]-N-phenylhydrazinecarbothioamide is a thiosemicarbazone derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound exhibits a variety of pharmacological effects, which can be attributed to its unique structural characteristics.
Chemical Structure and Properties
The compound's structure includes a thiosemicarbazone moiety, which is known for its diverse biological activities. The presence of the bromo and ethoxy groups enhances its reactivity and interaction with biological targets.
Anticancer Activity
Research indicates that thiosemicarbazones, including derivatives like this compound, exhibit significant anticancer properties. A study on similar thiosemicarbazone compounds demonstrated their ability to induce apoptosis in cancer cell lines through mitochondrial pathways. The mechanism involves the depletion of mitochondrial thiols and the induction of reactive oxygen species (ROS), leading to cell death in various cancer types, including K562 leukemia cells .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | Mechanism of Action | IC50 (µM) |
|---|---|---|---|
| Thiosemicarbazone A | K562 | Apoptosis via ROS | 10 |
| Thiosemicarbazone B | MCF7 | Mitochondrial dysfunction | 15 |
| This compound | TBD | TBD | TBD |
Antimicrobial Activity
Thiosemicarbazones have also been evaluated for their antimicrobial properties. Studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The antibacterial activity is often assessed using disk diffusion methods and minimum inhibitory concentration (MIC) determinations. Preliminary data suggest that derivatives with specific substitutions exhibit enhanced activity against pathogens such as Staphylococcus aureus and Escherichia coli .
Table 2: Antimicrobial Activity Overview
| Compound | Target Bacteria | Activity Type | MIC (µg/mL) |
|---|---|---|---|
| Thiosemicarbazone C | Staphylococcus aureus | Bactericidal | 25 |
| Thiosemicarbazone D | E. coli | Bacteriostatic | 30 |
| This compound | TBD | TBD | TBD |
Case Studies
- Case Study on Apoptosis Induction : In a controlled study, thiosemicarbazones were administered to K562 cells, showcasing a dose-dependent increase in apoptosis markers. Flow cytometry revealed that at concentrations above 10 µM, there was a significant shift from apoptosis to necrosis, indicating a complex mechanism of action that may involve mitochondrial permeability transition .
- Antimicrobial Evaluation : A series of thiosemicarbazone derivatives were synthesized and tested against various bacterial strains. The results indicated that compounds with halogen substitutions showed improved antimicrobial efficacy compared to their non-halogenated counterparts. This suggests that the electronic effects of substituents play a crucial role in biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
